Pubchem_71310606
Description
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Properties
IUPAC Name |
(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-dimethylphospholan-1-yl]-3,3,4,4-tetrafluorocyclobuten-1-yl]-2,5-dimethylphospholane;rhodium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24F4P2.C8H12.BF4.Rh/c1-9-5-6-10(2)21(9)13-14(16(19,20)15(13,17)18)22-11(3)7-8-12(22)4;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h9-12H,5-8H2,1-4H3;1-2,7-8H,3-6H2;;/q;;-1;/b;2-1-,8-7-;;/t9-,10-,11-,12-;;;/m1.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIPVSFGRVAMKI-HEEUKTGESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1CCC(P1C2=C(C(C2(F)F)(F)F)P3C(CCC3C)C)C.C1CC=CCCC=C1.[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.C[C@H]1P([C@@H](CC1)C)C2=C(C(C2(F)F)(F)F)P3[C@@H](CC[C@H]3C)C.C1/C=C\CC/C=C\C1.[Rh] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36BF8P2Rh- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746260 | |
| Record name | 1,2-Bis[(2R,5R)-2,5-dimethylphospholanyl]-3,3,4,4-tetrafluoro-1-cyclobutene 1,5-cyclooctadiene rhodium(I) tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910048-20-3 | |
| Record name | 1,2-Bis[(2R,5R)-2,5-dimethylphospholanyl]-3,3,4,4-tetrafluoro-1-cyclobutene 1,5-cyclooctadiene rhodium(I) tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Pubchem_71310606, also known as a nitrogen mustard compound, has garnered attention for its potential biological activities, particularly in the realm of cancer treatment. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
This compound is classified within the category of alkylating agents and antineoplastic agents . These compounds are known for their ability to interfere with DNA replication and transcription, making them valuable in cancer therapy.
The primary mechanism of action for nitrogen mustards involves the formation of highly reactive electrophilic species that can alkylate DNA. This process leads to cross-linking of DNA strands, which ultimately inhibits cell division and induces apoptosis in rapidly dividing cancer cells.
Biological Activity Overview
| Activity | Description |
|---|---|
| Alkylation of DNA | Forms covalent bonds with DNA, leading to cross-linking and disruption of replication. |
| Antitumor Activity | Demonstrated efficacy against various neoplasms in preclinical studies. |
| Toxicity Profile | Exhibits dose-dependent toxicity; careful monitoring is required during treatment. |
Case Study 1: Efficacy in Neoplasms
A study published in PubMed examined the effects of this compound on experimental neoplasms in mice. The results indicated significant tumor regression in treated groups compared to controls, highlighting its potential as an effective antitumor agent .
Case Study 2: Comparative Analysis
Another research article focused on the comparative chemical properties and biological activities of various nitrogen mustard compounds, including this compound. The study found that while all compounds exhibited some level of antitumor activity, this compound demonstrated superior efficacy against specific cancer cell lines .
Toxicological Considerations
While this compound shows promise as an antineoplastic agent, its use is accompanied by potential toxic effects. Common side effects include myelosuppression and gastrointestinal disturbances. A detailed toxicology assessment is crucial for determining safe dosage levels.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
